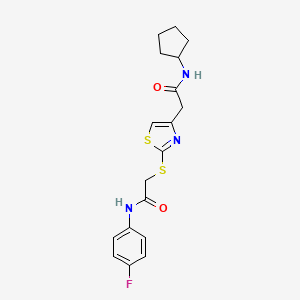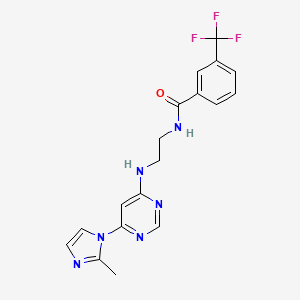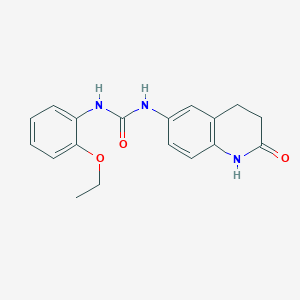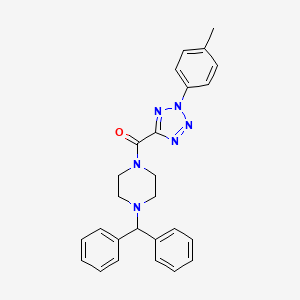![molecular formula C13H19NO4 B2678616 乙酸2-{[(3,4-二甲氧基苯基)甲基]氨基}乙酸酯 CAS No. 60857-14-9](/img/structure/B2678616.png)
乙酸2-{[(3,4-二甲氧基苯基)甲基]氨基}乙酸酯
描述
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate is a chemical compound with the CAS Number: 60857-14-9 . It has a molecular weight of 253.3 and its IUPAC name is ethyl [(3,4-dimethoxybenzyl)amino]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)12(7-10)17-3/h5-7,14H,4,8-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.科学研究应用
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in these areas.
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel tetrahydroisoquinoline derivatives containing a spirotetrahydropyran fragment in the 4 position and various pharmacophore groups (ether, amide, carboxyl, etc.) in the 1 and 2 positions . These novel derivatives could have potential applications in medicinal chemistry.
Prevention of Gastric Ulceration
Acyl derivatives of 2-(3, 4-dimethoxyphenyl)ethylamine, which are structurally similar to “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate”, have been synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in the prevention of gastric ulcers.
Solar Cell Applications
Compounds with similar structures have been identified as potential competitors for finest perovskite solar cells (MAPbI3) embedded with Au nanospheres that possess a band offset (3.1 eV) with conversion-efficiency 24.84% . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in the development of high-efficiency solar cells.
Synthesis of Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate
An efficient route has been designed and developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate starting from 2,4-dimethoxybenzoic acid under mild reaction conditions . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in the synthesis of similar compounds.
Potential Antitubercular Activity
Derivatives of indole, which are structurally similar to “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate”, have been synthesized and investigated for their in vitro antitubercular activity . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in the treatment of tuberculosis.
属性
IUPAC Name |
ethyl 2-[(3,4-dimethoxyphenyl)methylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)12(7-10)17-3/h5-7,14H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPROFFYWOEFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate](/img/structure/B2678534.png)



![3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2678541.png)
![4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2678543.png)

![N-butyl-2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2678549.png)
![N-(3-acetylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2678550.png)


![Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-](/img/structure/B2678554.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2678556.png)